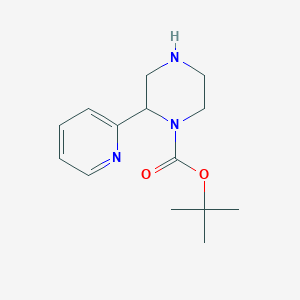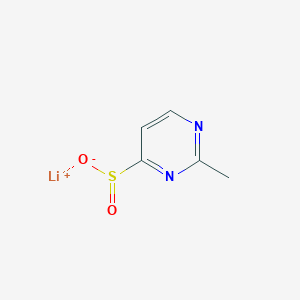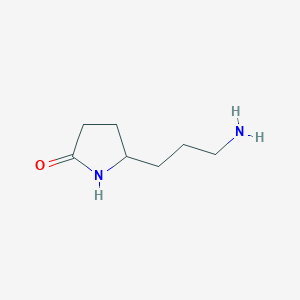
2-(6-chloro-3-nitropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6ClN2O4. It is a derivative of pyridine, featuring a chloro and nitro group attached to the pyridine ring, along with an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid typically involves the nitration of 6-chloropyridine followed by the introduction of the acetic acid group. One common method involves the nitration of 6-chloropyridine using nitric acid and sulfuric acid to yield 6-chloro-3-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Esters: From esterification reactions.
Aplicaciones Científicas De Investigación
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific enzymes or receptors.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro and chloro groups can interact with molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Similar structure but with an amino group instead of an acetic acid moiety.
6-Chloro-3-nitropyridine: Lacks the acetic acid group.
2-(6-Chloro-3-nitropyridin-2-yl)amino]acetic acid: Contains an amino group attached to the acetic acid.
Uniqueness
2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the nitro and chloro groups on the pyridine ring, along with the acetic acid moiety.
Propiedades
Fórmula molecular |
C7H5ClN2O4 |
|---|---|
Peso molecular |
216.58 g/mol |
Nombre IUPAC |
2-(6-chloro-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-6-2-1-5(10(13)14)4(9-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
Clave InChI |
ACAXUFHCKDNXBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1[N+](=O)[O-])CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)



